![molecular formula C12H17NO2 B1493654 trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol CAS No. 2150888-52-9](/img/structure/B1493654.png)
trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol
描述
Trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol: is a chemical compound that features a cyclobutanol ring substituted with a 2-hydroxyethyl group and a phenyl group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-hydroxyethylamine and phenylamine under specific conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: : The phenyl group can be reduced to form a cyclohexyl group.
Substitution: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutanone.
Reduction: : Formation of trans-2-[(2-Hydroxyethyl)(cyclohexyl)amino]cyclobutan-1-ol.
Substitution: : Formation of various substituted cyclobutanols depending on the reagent used.
科学研究应用
Chemistry: : It can be used as a building block in organic synthesis.
Biology: : It may serve as a ligand for metal ions or as a probe in biological studies.
Medicine: : It could be explored for its pharmacological properties and potential therapeutic uses.
Industry: : It may find use in the development of new materials or chemical processes.
作用机制
The mechanism by which trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific metal ions, altering their reactivity and facilitating various chemical reactions. The exact mechanism would need to be determined through detailed biochemical studies.
相似化合物的比较
Similar Compounds
trans-2-[(2-Hydroxyethyl)(cyclohexyl)amino]cyclobutan-1-ol
trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol
属性
IUPAC Name |
(1R,2R)-2-[N-(2-hydroxyethyl)anilino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-8-13(11-6-7-12(11)15)10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNUYFJMAQHNMF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N(CCO)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N(CCO)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


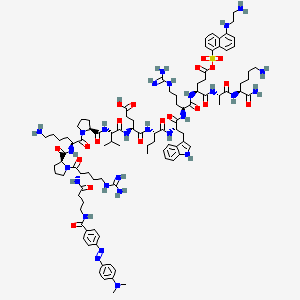
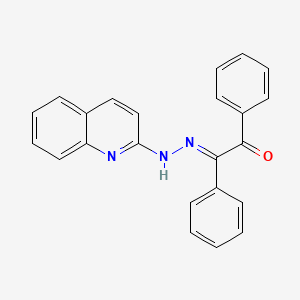
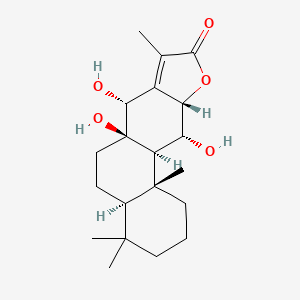
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)
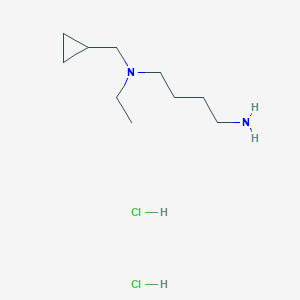
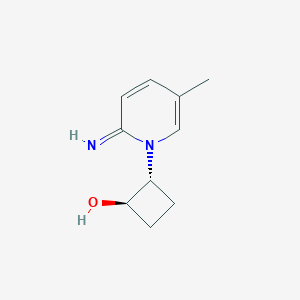
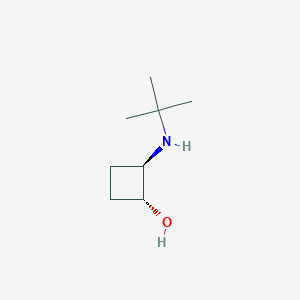
![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)
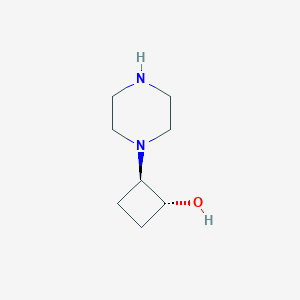
![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)
![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)
![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)
